molecular formula C7H6O2 B018057 4-Hydroxybenzaldehyde-13C CAS No. 152404-52-9

4-Hydroxybenzaldehyde-13C

Cat. No.: B018057
CAS No.: 152404-52-9
M. Wt: 123.11 g/mol
InChI Key: RGHHSNMVTDWUBI-HOSYLAQJSA-N
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Description

4-Hydroxybenzaldehyde-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated into the molecular structure of 4-Hydroxybenzaldehyde. This compound is used in various scientific research applications due to its unique properties and the presence of the carbon-13 isotope, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzaldehyde-13C can be synthesized through several methods. One common method involves the reaction of phenol with chloroform in the presence of a base, which produces isomeric hydroxy benzal chlorides. These intermediates are then hydrolyzed to yield 4-Hydroxybenzaldehyde . The incorporation of the carbon-13 isotope can be achieved by using carbon-13 labeled reagents in the synthesis process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of carbon-13 labeled reagents is crucial in this process to produce the desired isotope-labeled compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzaldehyde-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxybenzaldehyde-13C is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of drugs.

    Industry: Applied in the synthesis of labeled compounds for use in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydroxybenzaldehyde-13C involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as amine oxidase, which plays a role in neurotransmitter metabolism . The presence of the carbon-13 isotope allows for detailed studies of these interactions using nuclear magnetic resonance spectroscopy and other analytical techniques.

Comparison with Similar Compounds

4-Hydroxybenzaldehyde-13C can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stable isotope labeling, which allows for detailed studies using advanced analytical techniques that are not possible with the non-labeled version.

Properties

IUPAC Name

4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHHSNMVTDWUBI-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[13CH]=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583841
Record name 4-Hydroxy(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152404-52-9
Record name 4-Hydroxy(formyl-~13~C)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 152404-52-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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